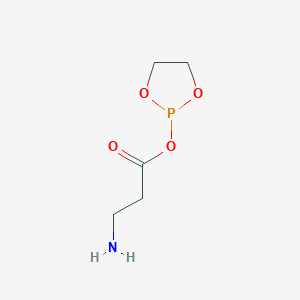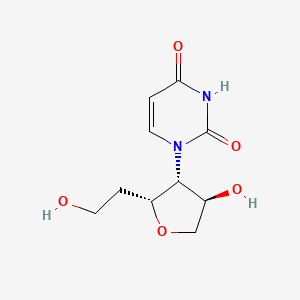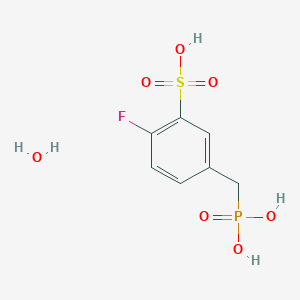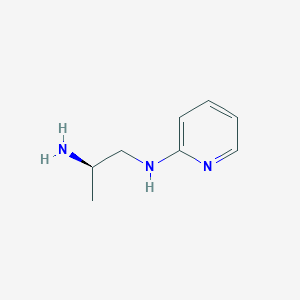
1,3,2-Dioxaphospholan-2-yl beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphospholan-2-yl beta-alaninate is a chemical compound with the molecular formula C5H10NO4P It is a member of the dioxaphospholane family, which are cyclic phosphorus-containing compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphospholan-2-yl beta-alaninate typically involves the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system . This reaction yields 2-polyfluoroalkoxy-1,3,2-dioxaphospholane oxides. The reaction conditions are crucial for the successful synthesis of the compound, with the choice of solvents and temperature playing a significant role.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaphospholan-2-yl beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different phosphorus-containing products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield dioxaphospholane oxides, while substitution reactions can produce a variety of substituted dioxaphospholane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphospholan-2-yl beta-alaninate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphospholan-2-yl beta-alaninate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. These complexes can facilitate various chemical reactions, including oligomerization and polymerization .
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxaphospholan-2-yl beta-alaninate can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane: Another cyclic phosphorus-containing compound with similar chemical properties.
1,3,2-Dioxaphospholane: A related compound with a different ring size and substitution pattern.
Phospholane: A simpler phosphorus-containing compound with a five-membered ring.
Eigenschaften
CAS-Nummer |
192320-00-6 |
|---|---|
Molekularformel |
C5H10NO4P |
Molekulargewicht |
179.11 g/mol |
IUPAC-Name |
1,3,2-dioxaphospholan-2-yl 3-aminopropanoate |
InChI |
InChI=1S/C5H10NO4P/c6-2-1-5(7)10-11-8-3-4-9-11/h1-4,6H2 |
InChI-Schlüssel |
QRJRSNCXMBTTFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(O1)OC(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12573936.png)
![N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573943.png)
stannane](/img/structure/B12573962.png)


![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde](/img/structure/B12573983.png)
![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)
![2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-](/img/structure/B12573994.png)

![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)




